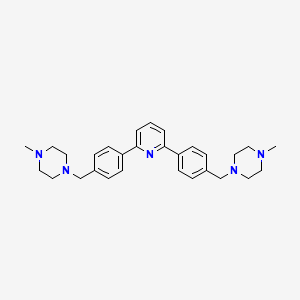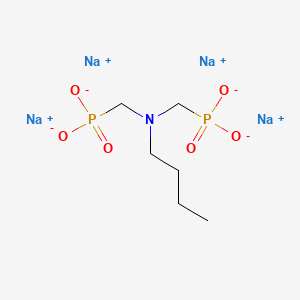
Tetrasodium ((butylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H13NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process can be summarized as follows:
Reactants: Butylamine, formaldehyde, phosphorous acid.
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Butylamine is first reacted with formaldehyde to form an intermediate, which then reacts with phosphorous acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Controlled Environment: Maintaining optimal temperature and pH levels to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or filtration to remove any impurities.
化学反応の分析
Types of Reactions
Tetrasodium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, or iron. The reaction is carried out in an aqueous medium.
Substitution: Common reagents include halides or other nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include metal-bisphosphonate complexes and substituted bisphosphonate derivatives.
科学的研究の応用
Tetrasodium ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions for activity.
Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to calcium ions.
Industry: Utilized in water treatment processes to prevent scale formation by chelating metal ions.
作用機序
The mechanism of action of tetrasodium ((butylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This property is particularly useful in preventing scale formation in industrial water systems and in studying enzyme inhibition in biological research.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties.
Nitrilotriacetic acid (NTA): Used in similar applications as a chelating agent.
Uniqueness
Tetrasodium ((butylimino)bis(methylene))bisphosphonate is unique due to its bisphosphonate structure, which provides it with strong chelating properties and the ability to form stable complexes with metal ions. This makes it particularly effective in applications where strong and stable metal chelation is required.
特性
CAS番号 |
94232-82-3 |
|---|---|
分子式 |
C6H13NNa4O6P2 |
分子量 |
349.08 g/mol |
IUPAC名 |
tetrasodium;N,N-bis(phosphonatomethyl)butan-1-amine |
InChI |
InChI=1S/C6H17NO6P2.4Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChIキー |
OUUDQFHHBQUSSY-UHFFFAOYSA-J |
正規SMILES |
CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


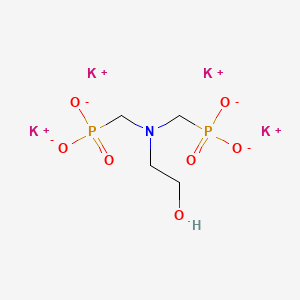
acetate](/img/structure/B12800057.png)


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
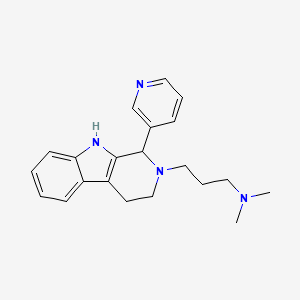

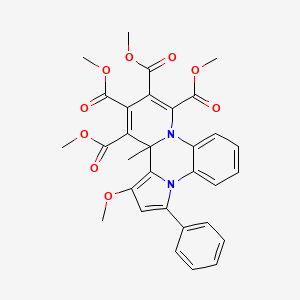

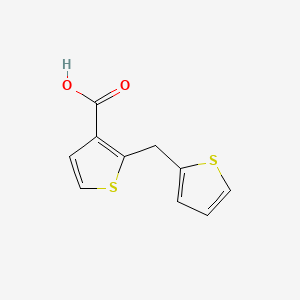

![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)

